
1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride
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Overview
Description
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the imidazole ring, along with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production: Industrial production often employs high-yield methods such as the copper-catalyzed [3+2] cycloaddition reaction, which provides multisubstituted imidazoles with high regioselectivity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich imidazole ring undergoes regioselective electrophilic substitutions. Key reactions include:
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Halogenation : Iodine-mediated reactions at the C-4 position under Cu(OTf)₂ catalysis (20 mol%) in toluene at 70°C yield iodinated derivatives (52–60% yields) .
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Nitration : Directed by the amino group, nitration occurs preferentially at the phenyl ring’s para position under HNO₃/H₂SO₄ conditions.
Nucleophilic Reactivity of the Amino Group
The primary amine at C-5 participates in:
Acid-Base and Salt-Exchange Reactions
The hydrochloride salt undergoes:
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Deprotonation : Treatment with NaOH (2M) liberates the free base (pKa ~5.28 for analogous aminoimidazoles) .
-
Counterion Exchange : Reacts with AgNO₃ to form AgCl precipitate and nitrate salt.
Catalytic C–C Bond Functionalization
Cu(OTf)₂/I₂ systems enable unusual transformations:
Optimized Conditions for Imidazole Coupling :
Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
10 Cu(OTf)₂ + 20 I₂ | Toluene | 70 | 14 | 60 |
Mechanistic studies suggest iodonium ion intermediates facilitate aryl-alkyl bond formation .
Ring-Opening and Rearrangement
Under strong acidic conditions (6M HCl, reflux):
Scientific Research Applications
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a chemical compound belonging to the imidazole class, characterized by an imidazole ring with methyl groups at the 1 and 2 positions, a phenyl group at the 4 position, and an amino group at the 5 position. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound's reactivity stems from its functional groups, allowing it to undergo electrophilic substitutions via the imidazole ring and nucleophilic reactions via the amino group, as well as acid-base reactions. Research indicates that compounds similar to this compound exhibit various biological activities.
Potential Applications
While the provided search results do not offer specific data tables or case studies focusing on the applications of this compound, they do suggest potential uses based on its properties and the activities of similar compounds.
Scientific Research: The compound is valuable in scientific research due to its unique structure and reactivity. It can be used as a building block in synthesizing more complex molecules with potential biological activities.
Pharmaceutical Applications: The enhanced solubility and stability provided by the hydrochloride form make it suitable for pharmaceutical applications. Compounds with structural similarities to this compound have shown diverse biological activities, including antibacterial properties . For example, certain imidazole derivatives have demonstrated antimicrobial activity against S. aureus, E. coli, and B. subtilis . Additionally, some derivatives exhibit potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Medicinal Chemistry: The compound may be used in medicinal chemistry for treating opioid receptor disorders . A related patent discusses the use of crystals containing a phenyl-1h-imidazol group for treating irritable bowel syndrome and pain . These crystals can be administered in controlled or delayed-release forms, with dosages ranging from 0.10 mg to 1.00 g .
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives such as:
2-Benzyl-2-imidazoline: Known for its vasodilator properties.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for a variety of applications.
Biological Activity
1,2-Dimethyl-4-phenyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound belonging to the imidazole family. This compound exhibits a variety of biological activities, making it a subject of interest in pharmaceutical research. Its unique structure, featuring a phenyl group and two methyl groups attached to the imidazole ring, contributes to its diverse applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis typically involves cyclization reactions, often utilizing amido-nitriles or N-heterocyclic carbenes as catalysts. A common method includes the reaction of acetophenones with benzylic amines in the presence of oxidants like tert-butylhydroperoxide, leading to the formation of the imidazole ring through multiple steps including oxidation and cyclization.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity . It has been shown to inhibit the growth of various microbial strains, potentially through mechanisms that involve enzyme inhibition critical for microbial metabolism. For instance, it may target specific enzymes involved in cell wall synthesis or metabolic pathways essential for bacterial survival .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity . Studies suggest that its efficacy against fungal strains is notably higher than its antibacterial effects, positioning it as a potential candidate for antifungal drug development .
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia). The mechanism appears to involve modulation of cell cycle progression and induction of apoptotic pathways .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes associated with microbial growth and cancer cell proliferation. For example, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer, thereby enhancing anti-tumor immunity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other imidazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,3-Dimethylimidazolium chloride | Lacks phenyl group | Less versatile in biological applications |
2-Phenylimidazole | Contains phenyl group | Similar but less reactive |
4,5-Diphenylimidazole | Two phenyl groups | Enhanced stability but increased steric hindrance |
This comparison highlights how the combination of functional groups in this compound provides a balanced profile of reactivity and biological activity.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of imidazole showed significant cytotoxic effects against various cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antifungal Activity Assessment : In a comparative study assessing multiple imidazole derivatives, this compound displayed superior antifungal properties against Candida species compared to other tested compounds .
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-13-10(11(12)14(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H |
InChI Key |
JGXXXVUNDBPOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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